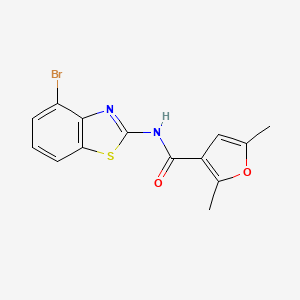

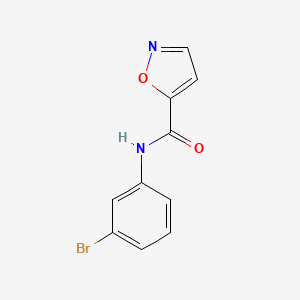

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, also known as bromo-DBF, is a small molecule inhibitor of the enzyme caspase-3. It has been studied extensively in the context of its potential use in cancer therapy and research. Caspase-3 is an essential protease involved in apoptosis, or programmed cell death, and is a key target for cancer therapies. Bromo-DBF has been shown to be a potent inhibitor of caspase-3, making it an attractive option for cancer research.

Applications De Recherche Scientifique

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has been explored as potential antibacterial agents . Researchers synthesized these compounds using precursor substrates such as substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one. The structures were confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. Notably, these compounds demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Properties

Quinazoline derivatives, including those containing the quinazoline-4(3H)-one ring system, have shown promise as antitumor agents. These compounds exhibit pharmacodynamic versatility and have been investigated for their potential in inhibiting tyrosine kinase receptors (TKR). Overexpression of TKRs occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them relevant in cancer therapy .

Sedative and Analgesic Effects

The quinazoline scaffold has been associated with sedative and analgesic properties. Researchers have explored derivatives with potential activity in pain management and relaxation .

Antidiabetic Potential

Certain quinazoline derivatives have demonstrated antidiabetic effects. Their mechanisms of action may involve modulation of glucose metabolism or insulin sensitivity .

Anti-inflammatory Activity

The quinazoline nucleus contributes to anti-inflammatory properties. Researchers have investigated derivatives for their ability to mitigate inflammation, potentially through interactions with specific cellular pathways .

Antifungal Applications

Although less explored, quinazoline derivatives have also been investigated for antifungal activity. Their potential in combating fungal infections warrants further study .

Propriétés

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDCYYUVTYVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)

![N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6577893.png)

![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6577906.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)